2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-15-9-14(12-23-15)13-7-8-21-11-13/h3-9,11-12H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRGOVGORKCVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises three structural motifs:
- 2-Ethoxybenzamide backbone : Derived from 2-ethoxybenzoic acid or its derivatives.
- Thiophene-methyl linker : Likely introduced via alkylation or nucleophilic substitution.
- 4-(Furan-3-yl)thiophene substituent : Synthesized through cross-coupling or cyclization strategies.
Retrosynthetic disconnection suggests two primary intermediates:
- Intermediate A : 4-(Furan-3-yl)thiophen-2-yl)methanamine
- Intermediate B : 2-Ethoxybenzoyl chloride
Synthesis of 4-(Furan-3-yl)Thiophen-2-yl)Methanamine (Intermediate A)
Thiophene-Furan Cross-Coupling
The furan-thiophene hybrid structure is constructed via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. A representative protocol involves:
Step 1 : Bromination of 3-furan-3-ylthiophene at the 4-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
Step 2 : Amination via Ullmann coupling with aqueous methylamine (CH3NH2) in the presence of CuI/L-proline catalyst, yielding 4-(furan-3-yl)thiophen-2-yl)methanamine.
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/L-proline | 110 | 12 | 78 |
| Pd(OAc)₂/Xantphos | 100 | 8 | 65 |
| CuBr/1,10-phenanthroline | 120 | 10 | 72 |
Synthesis of 2-Ethoxybenzoyl Chloride (Intermediate B)
Amide Bond Formation: Final Step Synthesis
Schotten-Baumann Reaction
Intermediate A (0.1 mol) is reacted with Intermediate B (0.12 mol) in a biphasic system:
- Aqueous phase : 10% NaOH (50 mL)
- Organic phase : Dichloromethane (DCM, 100 mL)
- Conditions : Stirred at 0°C for 1 h, then room temperature for 4 h.
Workup :
- Separate organic layer, wash with 5% HCl (2 × 50 mL).
- Dry over Na₂SO₄, evaporate under reduced pressure.
- Recrystallize from ethanol/water (7:3 v/v).
Table 2: Recrystallization Solvent Screening
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (7:3) | 99.2 | 85 |
| Acetonitrile | 98.7 | 78 |
| Ethyl Acetate/Hexane | 97.5 | 82 |
Alternative Pathways: One-Pot Synthesis
Direct Amination-Acylation Sequence
A streamlined approach combines thiophene bromination, amination, and acylation in a single reactor:
Analytical Characterization
Spectroscopic Data
Scale-Up Considerations and Industrial Feasibility
Cost-Benefit Analysis of Routes
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total time (h) | 18 | 8 |
| Solvent consumption | 300 L/kg | 150 L/kg |
| E-factor* | 32 | 28 |
| Purity (%) | 99.2 | 98.5 |
*E-factor = (Total waste)/(Product mass).
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the benzamide moiety can yield the corresponding amine.
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in organic synthesis. Its unique structure allows for the development of new materials and compounds through various synthetic pathways. For instance, it can be utilized in coupling reactions such as the Suzuki–Miyaura coupling , which facilitates the formation of carbon-carbon bonds under mild conditions. This versatility makes it valuable for creating complex organic molecules.
Medicinal Chemistry
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is being investigated for its therapeutic properties , particularly in the realms of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets, modulating their activity and influencing cellular processes. The following table summarizes some relevant findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated reduced cytokine production in vitro |
| Study B | Anticancer activity | Induced apoptosis in cancer cell lines at micromolar concentrations |
Material Science
In materials science, this compound is explored for its potential to create advanced materials with specific electronic and optical properties. The incorporation of furan and thiophene rings can enhance the electronic characteristics of polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Experimental Findings
Numerous studies have been conducted to elucidate the biological activities and potential applications of this compound:
- Anticancer Studies : A study evaluated the compound's cytotoxicity against various cancer cell lines, revealing significant activity at low concentrations.
- Inflammatory Response Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cellular models.
- Material Properties : Experimental investigations showed that films made from this compound exhibited enhanced charge transport properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Benzamide Derivatives
Key Observations :
Substituent Effects: The 2-ethoxy group in the target compound introduces steric hindrance and electron-donating effects compared to the 2-chloro (electron-withdrawing) and 4-cyano (strongly electron-withdrawing) analogs . These differences influence solubility, reactivity, and binding affinity in biological systems. Ethoxy-substituted derivatives (e.g., target compound and 3-ethoxy analog) generally exhibit higher molecular weights than chloro or cyano analogs due to the ethoxy group’s bulk .
Heterocyclic Moieties: The thiophene-furan hybrid in the target compound contrasts with thiazole-phenyl () or morpholine-thiophene systems (). Crystallographic studies of morpholine-thiophene benzamides reveal chair conformations in morpholine rings and hydrogen-bonded chains, suggesting similar structural stability in the target compound .
Key Findings :
- IR Spectroscopy: The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with typical benzamide derivatives, while the ethoxy C-O-C stretch (~1250 cm⁻¹) distinguishes it from chloro or cyano analogs .
- NMR Data : Ethoxy protons (δ 1.4 for CH₃, δ 4.5 for OCH₂) and aromatic protons (δ 6.5–7.8) are consistent with analogs in and .
Biological Activity
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide, with the CAS number 2379998-19-1, is a synthetic compound characterized by its complex structure comprising an ethoxy group, a furan ring, a thiophene ring, and a benzamide moiety. This unique arrangement of functional groups suggests potential biological activities that warrant investigation. The following sections summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₃S |
| Molecular Weight | 327.4 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamides have shown broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus with minimal inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . Although specific data for this compound is limited, its structural similarities to these active compounds suggest potential efficacy.
Anticancer Potential
The compound's structure allows it to interact with various molecular targets involved in cancer progression. For example, benzamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells . Such mechanisms could position this compound as a candidate for further anticancer studies.
Anti-inflammatory Effects
The anti-inflammatory properties of related benzamide compounds have been documented, indicating potential pathways through which this compound may exert similar effects. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation .
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on its structural features:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.
- Cellular Pathway Modulation : It could influence cellular signaling pathways involved in inflammation and cell proliferation.
- Chemical Reactivity : The presence of electron-donating or withdrawing groups (such as the furan and thiophene rings) may enhance its reactivity towards biological targets .
Case Studies and Research Findings
- Antifungal Study : A study on related benzamide derivatives revealed significant antifungal activity against Candida albicans, suggesting that structural modifications can lead to enhanced biological properties .
- Cancer Inhibition : Research on similar compounds demonstrated inhibition of key enzymes involved in cancer cell proliferation, highlighting the potential for developing therapeutic agents from this class of compounds .
- Diabetes Research : Investigations into related benzamide analogs showed promising results in enhancing insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), indicating that structural modifications could yield compounds beneficial for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
